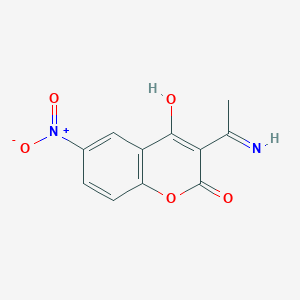
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone, also known as HNQ, is a Schiff base ligand that has been widely used in scientific research due to its unique chemical properties. HNQ is a yellow powder that is soluble in organic solvents, and it has a molecular weight of 337.4 g/mol.
作用机制
The exact mechanism of action of 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone is not yet fully understood, but it is believed to involve the formation of metal complexes that can interact with biological molecules such as DNA and proteins. These interactions can disrupt cellular processes and lead to cell death, making this compound a promising candidate for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on healthy cells. This selectivity makes this compound a potentially powerful tool for cancer treatment. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone is its versatility as a ligand for metal ions, which allows for the creation of a wide range of metal complexes with different properties. However, this compound can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, the potential toxicity of metal-based drugs must be carefully considered in any research involving this compound.
未来方向
There are many potential future directions for research involving 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone, including:
1. Further investigation into the mechanism of action of this compound and its metal complexes
2. Development of new metal-based drugs using this compound as a ligand
3. Study of the antioxidant and anti-inflammatory properties of this compound for the treatment of neurodegenerative diseases
4. Exploration of the potential use of this compound in environmental remediation and catalysis
5. Investigation of the potential use of this compound in photodynamic therapy for cancer treatment
Overall, this compound is a promising compound with many potential applications in scientific research. Further study is needed to fully understand its properties and potential uses.
合成方法
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone can be synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-2-quinoxalinylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
科学研究应用
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the most promising areas of research is in the development of new metal-based drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit strong binding affinity for metal ions such as copper, iron, and zinc, which can be used to create novel metal complexes with anti-cancer properties.
属性
IUPAC Name |
1-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-20(23-18-9-5-4-8-17(18)22-13)24-21-12-16-15-7-3-2-6-14(15)10-11-19(16)25/h2-12,25H,1H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOSJYVDSSZJB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6015339.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6015361.png)
![1-[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6015377.png)
![1-(4-allyl-2-methoxyphenoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6015382.png)
![N-methyl-3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6015388.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B6015396.png)
![2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6015399.png)
![2,6-dichloro-N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzamide](/img/structure/B6015401.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B6015405.png)
![{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B6015406.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015414.png)